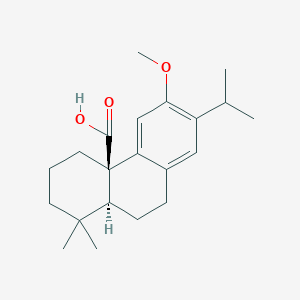

O-methylpisiferic acid

説明

Structure

3D Structure

特性

分子式 |

C21H30O3 |

|---|---|

分子量 |

330.5 g/mol |

IUPAC名 |

(4aR,10aS)-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid |

InChI |

InChI=1S/C21H30O3/c1-13(2)15-11-14-7-8-18-20(3,4)9-6-10-21(18,19(22)23)16(14)12-17(15)24-5/h11-13,18H,6-10H2,1-5H3,(H,22,23)/t18-,21-/m0/s1 |

InChIキー |

JIBLKUQZATYEIK-RXVVDRJESA-N |

異性体SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)OC |

正規SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)OC |

同義語 |

O-methyl pisiferic acid |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies of O Methylpisiferic Acid

Extraction and Purification Techniques

Solvent-Based Extraction Strategies

The initial step in isolating O-methylpisiferic acid from its natural source is a solid-liquid extraction, where the selection of an appropriate solvent is critical. Diterpenes, including the abietane (B96969) class to which this compound belongs, are generally lipophilic or non-polar compounds. kpfu.ru Therefore, solvents with similar characteristics are often employed to effectively dissolve and extract these target molecules from the raw plant or microbial material.

The extraction process itself can be performed using several methods. Maceration, which involves soaking the plant material in a solvent for a period, is a common and simple technique. mdpi.com More exhaustive methods like Soxhlet extraction can also be used to ensure a higher yield of the target compounds. kpfu.ru Following the initial extraction, a liquid-liquid partitioning step may be used to separate compounds based on their differential solubility in two immiscible liquids, such as n-butanol and water. nih.gov This helps to create a crude extract enriched with the desired diterpenes, which then proceeds to chromatographic purification.

Chromatographic Separation Methods for Diterpene Isolation

Following solvent extraction, the resulting crude extract contains a complex mixture of various phytochemicals. To isolate this compound, various chromatographic techniques are employed in succession. Chromatography separates compounds based on their differential interactions with a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas that flows through the stationary phase). buchi.com

Column chromatography is a fundamental and widely used method for the purification of diterpenes. nih.gov The crude extract is loaded onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel. A solvent or a gradient of solvents (the mobile phase) is then passed through the column. Compounds separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained longer on the polar silica gel. This allows for the collection of different fractions, with some being enriched in the target diterpene.

Another common stationary phase used for the separation of plant extracts is Sephadex LH-20, which separates molecules primarily based on their size (size-exclusion chromatography) but also by polarity. nih.gov For more refined separation, High-Performance Liquid Chromatography (HPLC) is often the method of choice. greenskybio.comscielo.br HPLC utilizes high pressure to pass the solvent through a column packed with smaller particles, leading to higher resolution and faster separation times. Both normal-phase (with a polar stationary phase) and reverse-phase (with a non-polar stationary phase, like C18) HPLC can be used for diterpene purification. scielo.br

A specialized technique known as High-Speed Countercurrent Chromatography (HSCCC) has also proven effective for isolating diterpenes. researchgate.netresearchgate.netnih.gov HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support, which can sometimes cause irreversible adsorption and deactivation of sample components. The separation relies on the partitioning of the solutes between two immiscible liquid phases. Solvent systems for HSCCC often consist of mixtures like hexane–ethyl acetate (B1210297)–ethanol–water. researchgate.netresearchgate.net Through the sequential application of these chromatographic methods, this compound can be isolated with a high degree of purity.

Table 2: Summary of Isolation and Purification Techniques for Diterpenes

| Technique | Principle | Stationary Phase Examples | Mobile Phase Examples |

| Solvent Extraction | Dissolving target compounds from solid material | N/A | Methanol (B129727), Ethanol, Hexane, Petroleum Ether, Butanol |

| Column Chromatography | Separation by polarity | Silica Gel, Sephadex LH-20 | Gradients of Hexane, Ethyl Acetate, Chloroform |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation by polarity or size | Reverse Phase (C18), Normal Phase (Silica), HILIC | Acetonitrile/Water, Methanol/Water |

| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partition without a solid support | N/A (uses a liquid stationary phase) | Hexane-Ethyl Acetate-Ethanol-Water mixtures |

Structural Elucidation and Stereochemical Characterization of O Methylpisiferic Acid

Spectroscopic Techniques for Structural Determination

Spectroscopy is a cornerstone of chemical analysis, providing detailed insights into molecular structure through the interaction of matter with electromagnetic radiation. Different spectroscopic techniques probe distinct molecular properties, and their combined application is essential for the unambiguous identification of a compound like O-methylpisiferic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. uoi.gririsotope.com It provides detailed information about the carbon skeleton and the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei. uoi.gririsotope.com

¹H NMR spectroscopy of this compound reveals the number of different types of protons present in the molecule, their relative numbers, and how they are connected to neighboring atoms through spin-spin coupling. Chemical shifts in the ¹H NMR spectrum indicate the electronic environment of each proton. For instance, protons attached to or near electronegative atoms or aromatic rings will appear at a lower field (higher ppm value). irisotope.commagritek.com

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. uoi.gririsotope.com Each non-equivalent carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms. uoi.grbhu.ac.in The chemical shift of each carbon signal indicates its type (e.g., alkyl, alkenyl, aromatic, carbonyl). oregonstate.edu Proton-decoupled ¹³C NMR spectra, where the coupling between carbon and proton nuclei is removed, result in a spectrum of singlets, simplifying the analysis. uoi.gr

¹H and ¹³C NMR Data for this compound Below is a table summarizing the ¹H and ¹³C NMR spectral data for this compound, which is critical for its structural assignment. unesp.br

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| 1 | 32.9 | --- | --- |

| 2 | --- | --- | --- |

| 3 | 178.0 | --- | s |

| 4 | 148.1 | --- | s |

| 5 | 40.9 | --- | d |

| 6 | 24.4 | --- | t |

| 7 | 33.9 | --- | t |

| 8 | 40.0 | --- | s |

| 9 | 50.7 | --- | d |

| 10 | 39.0 | --- | s |

| 11 | 21.7 | --- | t |

| 12 | 27.5 | --- | t |

| 13 | 38.5 | --- | d |

| 14 | 42.5 | --- | s |

| 15 | 27.0 | --- | t |

| 16 | 36.0 | --- | t |

| 17 | 42.9 | --- | s |

| 18 | 48.6 | --- | d |

| 19 | 48.0 | --- | d |

| 20 | 150.9 | --- | s |

| 21 | 29.9 | --- | t |

| 22 | 40.5 | --- | t |

| 23 | 20.0 | 1.63 | s |

| 24 | 113.5 | --- | t |

| 25 | 23.6 | 1.10 | s |

| 26 | 16.1 | 0.75 | s |

| 27 | 14.3 | 0.78 | s |

| 28 | 18.3 | 0.98 | s |

| 29 | 109.0 | 4.50, 4.60 | s, s |

| 30 | 19.0 | 1.65 | s |

| OCH₃ | 51.3 | 3.53 | s |

Data obtained in CDCl₃. s=singlet, d=doublet, t=triplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. core.ac.uk For the structural elucidation of this compound, MS provides two critical pieces of information: the precise molecular weight and the fragmentation pattern. unesp.brcore.ac.uk

High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, which allows for the determination of the molecular formula. nih.govmiamioh.edu This is achieved by distinguishing between compounds that have the same nominal mass but different elemental compositions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore and Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and conjugated systems within a molecule. core.ac.ukitwreagents.com

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. itwreagents.com Different types of bonds and functional groups absorb IR radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to:

C-H stretching: Aliphatic C-H bonds typically absorb in the region of 2850-3000 cm⁻¹.

C=O stretching: The carboxylic acid carbonyl group gives a strong absorption band, usually in the range of 1700-1725 cm⁻¹.

C=C stretching: The double bonds within the aromatic ring and the diterpene skeleton will show absorptions in the 1600-1680 cm⁻¹ region.

C-O stretching: The C-O bond of the methoxy (B1213986) group and the carboxylic acid will have absorptions in the 1000-1300 cm⁻¹ region. researchgate.net

The IR spectrum provides a "fingerprint" of the molecule, with the region from 500 to 1600 cm⁻¹ being particularly unique for each compound. itwreagents.com

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. itwreagents.comdrawellanalytical.com This technique is particularly useful for identifying chromophores, which are parts of a molecule that absorb light, typically conjugated systems like aromatic rings and double bonds. itwreagents.com The UV-Vis spectrum of this compound would show absorption maxima (λ_max) characteristic of its specific arrangement of conjugated double bonds and the aromatic ring. The position and intensity of these absorptions can provide information about the extent of conjugation and the presence of certain functional groups attached to the chromophore. researchgate.net

Chemical Derivatization for Structural Confirmation

Chemical derivatization involves chemically modifying a molecule to produce a new compound with known structural changes. jfda-online.com This technique can be used to confirm the presence of specific functional groups and to facilitate structural analysis. jfda-online.com For example, the carboxylic acid group in this compound could be converted to its methyl ester. This reaction would result in predictable changes in the spectroscopic data. In the IR spectrum, the C=O stretching frequency would shift. In the ¹H NMR spectrum, a new singlet corresponding to the methyl ester protons would appear, and the chemical shifts of nearby protons would be altered. In the mass spectrum, the molecular weight would increase by 14 atomic mass units (CH₂). These expected changes can provide strong evidence to confirm the presence and reactivity of the carboxylic acid functional group.

Biosynthetic Pathways and Total Synthesis Approaches for O Methylpisiferic Acid

Proposed Biosynthetic Pathways of Abietane (B96969) Diterpenoids

The biosynthesis of aromatic abietane diterpenoids, including O-methylpisiferic acid, is a multi-step process that begins with common precursors and involves a series of enzymatic reactions to build and modify the characteristic tricyclic structure. rsc.org These pathways are primarily active in plants, particularly in families such as Cupressaceae, Lamiaceae, and Podocarpaceae. rsc.org

All terpenoids, including the C20 abietane diterpenes, are derived from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govmdpi.com Plants utilize two distinct pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. mdpi.comresearchgate.net

The head-to-tail condensation of three molecules of IPP with one molecule of DMAPP is catalyzed by geranylgeranyl diphosphate synthase (GGPPS). nih.gov This reaction yields the C20 precursor, geranylgeranyl diphosphate (GGPP), which is the direct substrate for the synthesis of all diterpenoids. rsc.orgnih.gov The availability of GGPP is a critical control point in the biosynthesis of abietane diterpenes. nih.gov

Table 1: Key Precursors in Abietane Diterpenoid Biosynthesis

| Precursor | Abbreviation | Carbon Number | Biosynthetic Pathway(s) | Role |

|---|---|---|---|---|

| Isopentenyl Diphosphate | IPP | C5 | MVA, MEP | Universal C5 building block. mdpi.com |

| Dimethylallyl Diphosphate | DMAPP | C5 | MVA, MEP | Universal C5 building block, initiator for chain elongation. mdpi.com |

The conversion of the linear precursor GGPP into the complex tricyclic structure of this compound is accomplished by a series of specialized enzymes.

Cyclization: The process begins with the cyclization of GGPP, which is typically a two-step process catalyzed by two distinct types of diterpene synthases (diTPSs). nih.gov First, a class II diTPS, such as copalyl diphosphate synthase (CPPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate (CPP). nih.gov Subsequently, a class I diTPS, like miltiradiene (B1257523) synthase (MilS), facilitates further cyclization and rearrangement of (+)-CPP to produce the tricyclic olefin miltiradiene. nih.govnih.gov Miltiradiene can then be spontaneously oxidized to abietatriene (B1232550). nih.gov

Oxidation: The abietatriene core undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). rsc.org The promiscuous enzyme CYP76AH24, for example, can hydroxylate abietatriene at the C-12 position to form the key phenolic intermediate, ferruginol (B158077). nih.govrsc.org

Further Oxidation to Pisiferic Acid: The pathway to pisiferic acid from ferruginol involves the oxidation of the methyl group at the C-20 position to a carboxylic acid. nih.gov This transformation is catalyzed by enzymes such as CYP76AK6, which has been shown to perform successive oxidations at this position. nih.gov

Methylation to this compound: The final step in the biosynthesis is the methylation of the hydroxyl group at the C-12 position of pisiferic acid. This reaction is catalyzed by an O-methyltransferase (OMT), which uses a methyl donor, typically S-adenosyl methionine (SAM), to yield this compound.

Table 2: Key Enzymatic Steps in this compound Biosynthesis

| Step | Substrate | Enzyme Class | Key Enzyme(s) | Product |

|---|---|---|---|---|

| Cyclization (Part 1) | Geranylgeranyl diphosphate (GGPP) | Class II diTPS | Copalyl diphosphate synthase (CPPS) | (+)-Copalyl diphosphate (CPP) nih.gov |

| Cyclization (Part 2) | (+)-Copalyl diphosphate (CPP) | Class I diTPS | Miltiradiene synthase (MilS) | Miltiradiene nih.gov |

| Aromatization/Hydroxylation | Abietatriene | Cytochrome P450 | CYP76AH subfamily (e.g., CYP76AH24) | Ferruginol nih.govrsc.org |

| C-20 Oxidation | Ferruginol | Cytochrome P450 | CYP76AK subfamily (e.g., CYP76AK6) | Pisiferic acid nih.gov |

Chemoenzymatic and Biomimetic Synthesis Strategies

Chemoenzymatic and biomimetic approaches combine the precision of biological catalysts with the flexibility of chemical reactions to achieve efficient and selective syntheses of complex molecules like this compound. nih.govnih.gov These strategies often aim to mimic nature's synthetic routes under laboratory conditions. beilstein-journals.orgrsc.org

Biomimetic syntheses of related abietane diterpenoids have been reported, often leveraging key transformations that are believed to occur in the natural biosynthetic pathway. For instance, bioinspired syntheses of rearranged abietane diterpenes have utilized key steps like methyl group migrations that mimic proposed biosynthetic rearrangements. acs.orgresearch-nexus.net Another biomimetic strategy involves the oxidative dimerization of biosynthetic precursors to form complex natural products, a method that has been successfully applied to the synthesis of other phenolic compounds. beilstein-journals.org

Chemoenzymatic strategies utilize isolated enzymes or whole-cell systems to perform specific, often challenging, transformations within a synthetic sequence. nih.govvapourtec.com For example, enzymes can be used for selective oxidation or reduction reactions, capitalizing on their high stereo-, regio-, and chemoselectivity. nih.govunipd.it While a specific chemoenzymatic total synthesis for this compound is not prominently documented, the principles are highly applicable. An engineered enzyme could be used for the selective hydroxylation of an abietane precursor, or a lipase (B570770) could be used for a kinetic resolution step to ensure the correct stereochemistry, a common strategy in natural product synthesis. unipd.it

Total Synthesis of this compound and its Enantiomers

The total synthesis of natural products is a cornerstone of organic chemistry, confirming structural assignments and providing access to materials for further study. scripps.edu Several strategies for the total synthesis of abietane diterpenoids, including pisiferic acid and this compound, have been developed. researchgate.net

A direct total synthesis of (±)-O-methylpisiferic acid has been accomplished, demonstrating a viable route to the racemic form of the natural product. researchgate.netacs.org These syntheses often focus on the efficient construction of the core tricyclic [6-6-6] fused ring system. researchgate.net One approach involved a stereocontrolled route that successfully produced both (±)-pisiferic acid and (±)-O-methylpisiferic acid. acs.org

Controlling stereochemistry is a critical challenge in total synthesis. organic-chemistry.org A stereocontrolled approach to construct the key functionalized tricycle of pisiferic acid has been reported. researchgate.netacs.org Such routes meticulously plan the sequence of reactions to ensure that the multiple stereocenters in the target molecule are formed with the correct relative and absolute configurations. This can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. rsc.org For instance, an efficient synthetic approach for fluorine-containing piperidine (B6355638) γ-amino acid derivatives was developed where the product's stereocenters were predetermined by the configuration of the starting material. jyu.fi Similar principles are applied in the synthesis of complex diterpenes.

Research into the synthesis of abietane diterpenes has led to the development of novel and powerful chemical reactions. researchgate.net Recent advancements include:

Late-Stage C-H Functionalization: Strategies that allow for the direct modification of C-H bonds in a nearly complete molecular scaffold are highly efficient. A recent synthesis of several abietane diterpenoids utilized an iron-catalyzed C-H oxidation to install functionality at a late stage, showcasing a powerful biomimetic approach. rsc.org

Gold-Catalyzed Cascade Reactions: A gold-catalyzed cascade reaction involving a 1,3-acyloxy migration and cyclization has been developed as a direct strategy to access functionalized abietane-type diterpenes. chinesechemsoc.org This method allows for the rapid construction of the complex core with embedded functionality.

Bioinspired Rearrangements: Synthetic methods that induce skeletal rearrangements similar to those observed in nature are of great interest. The treatment of dehydroabietane derivatives with selenium dioxide has been shown to induce a 1,2-migration of a methyl group, providing access to rearranged abietane skeletons. research-nexus.net

These methodological advancements not only facilitate the synthesis of known natural products like this compound but also enable the creation of novel analogues for biological evaluation. researchgate.net

Biotechnological Production and Metabolic Engineering

The chemical complexity of this compound makes its large-scale chemical synthesis challenging and economically unviable. acs.org Consequently, biotechnological approaches using engineered microbial hosts have emerged as a promising alternative for its sustainable production. Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, has been a primary focus for producing this compound and its precursors.

Heterologous Biosynthesis in Microbial Hosts

The heterologous biosynthesis of this compound in microbial hosts involves the reconstruction of its native plant biosynthetic pathway in a chassis organism like Saccharomyces cerevisiae. This yeast is a favored host due to its well-characterized genetics, robustness in industrial fermentations, and the presence of the native mevalonate (MVA) pathway, which provides the universal isoprenoid precursors. researchgate.netnih.gov

The biosynthesis of this compound begins with the central metabolite acetyl-CoA, which is converted to geranylgeranyl pyrophosphate (GGPP) through the MVA pathway. The heterologous pathway then proceeds in several enzymatic steps:

Miltiradiene Synthesis: The first committed step in the biosynthesis of this compound's abietane diterpene core is the cyclization of GGPP. This is a two-step process catalyzed by a class II diterpene synthase, copalyl diphosphate synthase (CPS), and a class I diterpene synthase, miltiradiene synthase (KSL). These enzymes convert GGPP first to copalyl diphosphate and then to the key intermediate, miltiradiene. nih.govfrontiersin.org

Cytochrome P450-mediated Oxidations: Miltiradiene undergoes a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) to form ferruginol, which is then further oxidized to produce pisiferic acid. frontiersin.org

O-methylation: The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of pisiferic acid, a reaction catalyzed by an O-methyltransferase (OMT) to yield this compound. ebi.ac.uk

Researchers have successfully established the production of the key precursor, miltiradiene, in S. cerevisiae. Initial efforts, which involved introducing the miltiradiene synthesis genes SmCPS and SmKSL from Salvia miltiorrhiza into an engineered yeast strain, resulted in a miltiradiene titer of 0.18 mg/L. frontiersin.org Subsequent optimization strategies have dramatically increased this yield, laying the foundation for the production of its derivatives.

Genetic Engineering for Pathway Optimization and Yield Enhancement

Significant efforts in metabolic engineering have been directed at optimizing the biosynthetic pathway in microbial hosts to enhance the production of diterpenoids, with strategies directly applicable to this compound synthesis. These strategies focus on increasing precursor supply, enhancing the efficiency of heterologous enzymes, and balancing the metabolic flux.

Enhancing Precursor Supply: A major bottleneck in diterpenoid production is the limited availability of the GGPP precursor. To address this, the MVA pathway in S. cerevisiae has been extensively engineered. Key strategies include:

Overexpression of key MVA pathway genes, such as tHMG1 (encoding a truncated version of HMG-CoA reductase) and ERG20 (farnesyl diphosphate synthase). nih.govchalmers.se

Downregulation of competing pathways, such as sterol biosynthesis, which also utilizes FPP.

Optimizing the supply of the primary metabolic precursor, acetyl-CoA. acs.orgacs.org

Enzyme Engineering and Selection: The efficiency of the heterologous enzymes is critical for high yields. Researchers have improved miltiradiene production by:

Screening for Optimal Enzymes: Testing CPS and KSL enzymes from different plant species to find the most active and compatible partners. For instance, combining synthases from Isodon rubescens showed improved performance. acs.org

Protein Fusion: Creating fusion proteins of CPS and KSL to facilitate substrate channeling, which involves bringing the active sites of sequential enzymes into close proximity. This has been shown to significantly improve miltiradiene production and reduce the accumulation of byproducts. nih.govchalmers.se

Optimization of P450 and OMT Activity: The activity of plant-derived CYPs and OMTs in yeast can be suboptimal. Strategies to improve their function include:

Redox Partner Optimization: Co-expressing the plant CYP with its native cytochrome P450 reductase (CPR) or a suitable partner from another species, such as Taxus cuspidata CPR, can enhance catalytic efficiency. nih.gov

Engineering the P450 Microenvironment: Modifications such as expanding the endoplasmic reticulum, the site of P450 activity, and enhancing the supply of cofactors like NADPH and heme have proven effective. nih.gov

Identification of the Specific O-Methyltransferase: While the final methylation step is known, the specific OMT responsible for converting pisiferic acid to this compound is a key target for identification and characterization to complete the heterologous pathway. mdpi.commaxapress.com

Through the combination of these genetic engineering strategies, remarkable improvements in the production of the precursor miltiradiene have been achieved. These advancements pave the way for the high-level production of this compound once the subsequent tailoring enzymes are fully optimized in the microbial host.

Table of Miltiradiene Production in Engineered S. cerevisiae

| Strain Description | Engineering Strategy | Titer (mg/L) | Reference |

| WM1 | Integration of SmCPS and SmKSL from Salvia miltiorrhiza into an engineered chassis. | 0.18 | frontiersin.org |

| Engineered Diploid Strain YJ2X | Modular pathway engineering, fusion of BTS1-ERG20 and SmCPS-SmKSL. | 365 (in 15-L bioreactor) | nih.gov |

| Engineered Strain YT011 | Base strain for 11,20-dihydroxyferruginol (B1255956) production with precursor pathway optimization. | 3.24 (of 11,20-dihydroxyferruginol) | nih.gov |

| Optimized Strain from YT011 | 24 effective genetic edits to engineer the P450 microenvironment. | 67.69 (of 11,20-dihydroxyferruginol) | nih.gov |

| Engineered BY4741 | Strengthened MVA pathway, screening of synthases, site-directed mutagenesis. | 297.8 | acs.org |

| Further Engineered BY4741 | Optimization of acetyl-CoA supply and product trafficking. | 649.3 | acs.org |

| Final Engineered Strain | Fed-batch fermentation in a 5 L bioreactor. | 6,400 | acs.orgacs.org |

Biological Activities and Mechanistic Insights of O Methylpisiferic Acid

Antimicrobial Activity Profile

O-methylpisiferic acid exhibits a distinct profile of antimicrobial activity, demonstrating varying degrees of effectiveness against different classes of microorganisms. Its action is particularly pronounced against certain Gram-positive bacteria and specific fungal pathogens, while its efficacy against Gram-negative bacteria appears to be more selective.

Antibacterial Efficacy Against Gram-Positive Bacteria

Research has consistently shown that this compound possesses inhibitory capabilities against Gram-positive bacteria. This section details its specific action against two significant species: Staphylococcus aureus and Bacillus subtilis.

Staphylococcus aureus is a major human pathogen responsible for a wide array of infections. nih.govmdpi.com this compound has been identified as an agent capable of inhibiting the growth of this bacterium. Studies have quantified this inhibitory effect, providing a clearer picture of its potential as an antibacterial compound. The minimum inhibitory concentration (MIC) is a key metric used to assess the potency of an antimicrobial agent.

**Table 1: Antibacterial Activity of this compound against *Staphylococcus aureus***

| Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

Data sourced from studies on the biological activities of pisiferic acid and its derivatives. tandfonline.com

Bacillus subtilis, a Gram-positive bacterium commonly found in soil and the gastrointestinal tracts of ruminants and humans, is another target of this compound's antibacterial action. wikipedia.org It serves as a model organism for studying Gram-positive bacteria. wikipedia.org Research has demonstrated that this compound can effectively inhibit the growth of Bacillus subtilis, with some studies indicating a degree of selectivity in its activity. igi-global.com The compound has shown a minimum inhibitory concentration (MIC) of 50 µg/mL against Bacillus subtilis ATCC6633. tandfonline.com

**Table 2: Antibacterial Activity of this compound against *Bacillus subtilis***

| Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Bacillus subtilis ATCC6633 | 50 |

Data sourced from studies on the biological activities of pisiferic acid and its derivatives. tandfonline.com

Antibacterial Efficacy Against Gram-Negative Bacteria (e.g., Proteus vulgaris)

The efficacy of this compound against Gram-negative bacteria, such as Proteus vulgaris, has also been investigated. Proteus vulgaris is a rod-shaped, Gram-negative bacterium known to cause infections, particularly in hospital settings. ijmm.ir Studies have shown that this compound exhibits inhibitory activity against this pathogen. tandfonline.com

**Table 3: Antibacterial Activity of this compound against *Proteus vulgaris***

| Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Proteus vulgaris HX-19 | 50 |

Data sourced from studies on the biological activities of pisiferic acid and its derivatives. tandfonline.com

Antifungal Efficacy Against Fungal Pathogens

In addition to its antibacterial properties, this compound has demonstrated notable antifungal activity. This is particularly significant in the context of agricultural and plant pathology, where fungal pathogens can cause devastating crop losses.

Pyricularia oryzae is the causative agent of rice blast disease, a major threat to global rice production. nih.govscirp.org this compound has been identified as an inhibitor of this destructive fungal pathogen. tandfonline.comcapes.gov.br Research has focused on understanding the structural components of related compounds that are crucial for this antifungal activity. tandfonline.com While this compound itself shows some activity, studies have indicated that the presence of a free hydroxyl group at C-12, as seen in its parent compound pisiferic acid, enhances the inhibitory effect against P. oryzae. tandfonline.com

**Table 4: Antifungal Activity of this compound against *Pyricularia oryzae***

| Test Organism | Antifungal Activity (%) at 100 µg/mL |

|---|---|

| Pyricularia oryzae | Inactive |

Data indicates that while related compounds show activity, this compound itself was found to be inactive at the tested concentration in some studies, highlighting the importance of specific structural features for antifungal efficacy. tandfonline.com However, other research has reported antifungal activity, suggesting that experimental conditions may influence the observed outcomes. tandfonline.com

Inhibition of Aspergillus niger, Penicillium italicum, Candida albicans, Saccharomyces cerevisiae

This compound has demonstrated notable antifungal properties against a range of fungal species. A specific variant, identified as Acrocarposporin D, has been shown to be effective in inhibiting the growth of several common fungi. medchemexpress.com In laboratory tests, this compound produced significant zones of inhibition against the molds Aspergillus niger and Penicillium italicum, as well as the yeasts Candida albicans and Saccharomyces cerevisiae. medchemexpress.com

The activity of Acrocarposporin D (a type of this compound) was measured by the diameter of the growth inhibition zone in millimeters. The results indicated effective inhibition against all four tested species, with inhibition zones of 22 mm for Aspergillus niger, 26 mm for Penicillium italicum, 29 mm for Candida albicans, and 28 mm for Saccharomyces cerevisiae. medchemexpress.com Further testing established that this compound exhibited moderate inhibitory activity against P. italicum, C. albicans, and S. cerevisiae, with Minimum Inhibitory Concentration (MIC) values ranging from 38.89 to 42.78 μg/mL. mdpi.com

Table 1: Antifungal Activity of this compound (Acrocarposporin D)

| Fungal Species | Inhibition Zone (mm) medchemexpress.com | Minimum Inhibitory Concentration (MIC) (μg/mL) mdpi.com |

|---|---|---|

| Aspergillus niger | 22 | - |

| Penicillium italicum | 26 | 38.89 - 42.78 |

| Candida albicans | 29 | 38.89 - 42.78 |

| Saccharomyces cerevisiae | 28 | 38.89 - 42.78 |

Investigation of Mechanisms of Action

Inhibition of Essential Cellular Processes (e.g., Peptidoglycan Synthesis)

The precise mechanisms through which this compound exerts its antifungal effects are a subject of ongoing investigation. However, studies on the parent compound, pisiferic acid, and related abietane (B96969) diterpenoids offer significant insights into potential pathways. Research on pisiferic acid has shown that it can inhibit the synthesis of macromolecules in bacteria. oup.comtandfonline.com Specifically, pisiferic acid predominantly inhibited peptidoglycan synthesis in the Gram-positive bacterium Bacillus subtilis. oup.comtandfonline.comresearchgate.net Peptidoglycan is a crucial component of the bacterial cell wall, and its inhibition leads to cell lysis. libretexts.org While fungi possess cell walls made of chitin (B13524) and glucans rather than peptidoglycan, the ability of the core structure to interfere with cell wall construction is a noteworthy aspect of its bioactivity.

For antifungal mechanisms, other abietane diterpenoids have been observed to act by compromising the integrity of the fungal cell membrane. nih.gov This mode of action involves destroying cell membrane permeability, which leads to the leakage of essential cellular components and ultimately, fungal cell death. nih.gov It is plausible that this compound shares this or a similar mechanism, disrupting fundamental structures required for fungal survival.

Cellular Target Identification in Pathogenic Organisms

A definitive cellular target for this compound within pathogenic fungi has not yet been conclusively identified. However, research into its parent compound, pisiferic acid, has provided potential leads. Studies on pisiferic acid and its derivatives revealed that the compound predominantly inhibits DNA synthesis when tested against HeLa cells. nih.govrsc.org Furthermore, several derivatives of pisiferic acid demonstrated direct inhibitory action on DNA polymerase alpha, a key enzyme in DNA replication. researchgate.netnih.gov Although these findings are from human cell lines, they suggest that DNA synthesis pathways could be a potential target for this class of compounds in other organisms, including pathogenic fungi. The disruption of DNA replication is a potent antimicrobial strategy, and further investigation is needed to confirm if this compound acts on fungal DNA polymerases or related enzymes.

Role of Structural Features in Bioactivity Induction

The bioactivity of this compound is intrinsically linked to its chemical structure, particularly when compared to its precursor, pisiferic acid, and other related diterpenoids. The key structural features influencing its activity are the functional groups attached to the abietane skeleton.

Studies on pisiferic acid derivatives have identified the carboxylic acid group at position C-10 and the hydroxyl group at C-12 as the most critical factors for its antibacterial activity. oup.comtandfonline.com The antifungal activity of pisiferic acid is thought to be primarily dependent on the C-12 hydroxyl group. researchgate.net In this compound, this hydroxyl group is methylated (replaced by a methoxy (B1213986) group). This structural modification appears to reduce the antifungal potency, as evidenced by the observation that this compound and its methyl ester are inactive against certain fungi where pisiferic acid is active. researchgate.net

This suggests that the free hydroxyl group is a key structural requirement for potent antifungal effects, likely acting as a hydrogen-bond donor in interactions with a cellular receptor. wiley.com The methylation of this group in this compound alters this capability, thereby modulating its biological activity profile. The presence of the carboxylic acid group is also significant, with studies indicating it is a necessary factor for activity against Gram-negative bacteria. researchgate.net

Structure Activity Relationship Sar Studies and Analogues Development

Analysis of Key Structural Determinants for Biological Activity

The hydroxyl group at the C-12 position is also considered important for the biological activity of related compounds. tandfonline.com In pisiferic acid, the C-12 hydroxyl group is likely responsible for its antifungal activity, as O-methylpisiferic acid and its methyl ester, where this group is modified, are inactive in this regard. researchgate.net This highlights the specific role of this hydroxyl group in mediating certain biological effects.

The substituents on the aromatic ring of this compound significantly modulate its biological profile. The isopropyl group on the aromatic ring is considered a key contributor to the biological activities of both pisiferic acid and the related compound ferruginol (B158077). researchgate.net The relative positioning of the isopropyl and hydroxyl groups is also crucial, with an enhancement of biological activity observed when these groups are ortho to each other. researchgate.net

Aromatic substitution reactions, a fundamental process in organic chemistry, allow for the introduction of various functional groups onto the benzene (B151609) ring, thereby altering the electronic and steric properties of the molecule. msu.eduwikipedia.org These modifications can dramatically impact the biological activity. For instance, the introduction of electron-withdrawing groups can increase the rate of nucleophilic aromatic substitution, a reaction where an electron-poor aromatic ring is attacked by a nucleophile. masterorganicchemistry.com The nature and position of these substituents can lead to compounds with enhanced or altered biological effects. nih.gov

Design and Synthesis of this compound Derivatives and Analogues

Building on the understanding of SAR, researchers have focused on designing and synthesizing novel derivatives of this compound to enhance its therapeutic potential.

Chemical modification is a key strategy for modulating the biological activity of natural products like this compound. By altering specific functional groups, chemists can fine-tune the compound's properties to improve potency, selectivity, or pharmacokinetic profiles. For example, the synthesis of various derivatives allows for a systematic exploration of how different substituents impact activity. nih.gov This approach has been successfully applied to other natural products, where the introduction of new functional groups has led to analogues with significantly enhanced biological effects. nih.gov

Semi-synthesis, a process that starts with a readily available natural product and modifies it chemically, is a common and effective approach to generate novel analogues. capes.gov.brdntb.gov.uanih.gov This strategy has been employed to create a variety of derivatives from natural compounds like oleanolic acid and 4-nerolidylcatechol, resulting in compounds with improved stability and biological activity. researchgate.netnih.gov For this compound, semi-synthetic approaches could involve modifications at the carboxylic acid, hydroxyl group, or the aromatic ring to explore new therapeutic applications. researchgate.netmdpi.com The synthesis of an this compound methyl ester has been reported, demonstrating the feasibility of creating such derivatives. acs.org

Computational Approaches in SAR Analysis and Drug Design

The exploration of Structure-Activity Relationships (SAR) and the rational design of new therapeutic agents have been significantly accelerated by the advent of computational chemistry. uni-bonn.de These in silico methods provide valuable insights into the molecular interactions that govern a compound's biological activity, thereby guiding the synthesis and development of more potent and selective analogues. For natural products like this compound and its parent compounds, computational approaches offer a powerful means to understand their mechanism of action and to optimize their therapeutic potential.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computer-based techniques used to represent and simulate the behavior of molecules in three-dimensional space. uni-bonn.de A key application of molecular modeling in drug discovery is molecular docking, a method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. mdpi.com This prediction is used to estimate the strength of the interaction, commonly referred to as the binding affinity.

While specific molecular docking studies on this compound are not extensively detailed in the available literature, research on structurally related abietane (B96969) diterpenoids provides a framework for how such studies could be applied. For instance, in silico molecular docking studies have been conducted on abietane diterpenoids isolated from Salvia sahendica to elucidate their cytotoxic activity. These studies have shown that the compounds can bind effectively to the active site of key cellular targets like the tyrosine kinase pp60src, suggesting a potential mechanism for their observed anticancer effects. scielo.br

Similarly, molecular docking has been employed to understand the interactions of other complex natural products with their biological targets. For example, docking studies on various synthetic derivatives can help identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of a target protein. ekb.egmdpi.com In the context of this compound, docking studies could be used to model its interaction with potential cancer-related proteins, providing hypotheses about its mechanism of action that can then be tested experimentally. The binding energy values derived from such studies can help in prioritizing analogues for synthesis and biological evaluation. ekb.eg

The general process of a molecular docking study involves:

Preparation of the 3D structure of the ligand (e.g., this compound) and the target receptor.

Definition of the binding site on the receptor.

Computational sampling of various ligand conformations and orientations within the binding site.

Scoring and ranking of the generated poses based on binding energy calculations.

Such computational predictions are invaluable for rational drug design, allowing for the pre-screening of virtual libraries of analogues to identify those with the highest predicted affinity and selectivity for a given biological target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds. researchgate.net

No specific QSAR studies have been published for this compound. However, the application of QSAR to the broader class of abietane diterpenoids demonstrates its utility in this area. For example, a three-dimensional QSAR (3D-QSAR) study using Comparative Molecular Field Analysis (CoMFA) was performed on a series of jolkinolide derivatives, which are also ent-abietane diterpenes. nih.gov This study helped to elucidate the structure-activity relationships of these compounds and provided a model to explain the impact of different functional groups on their cytotoxic activity. nih.gov The contour maps generated from such 3D-QSAR models can highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.govmdpi.com

The development of a QSAR model typically involves the following steps:

Assembling a dataset of compounds with known biological activities.

Calculating a variety of molecular descriptors for each compound, which can include electronic, steric, hydrophobic, and topological properties.

Developing a mathematical equation that correlates the descriptors with the biological activity using statistical methods like multiple linear regression (MLR). researchgate.net

Validating the model to ensure its predictive power.

The insights gained from QSAR studies on related abietane diterpenoids can inform the design of novel this compound analogues with potentially improved cytotoxic profiles. For instance, understanding the role of specific substituents on the abietane skeleton can guide the synthesis of derivatives with enhanced potency. nih.gov The cytotoxic activities of several abietane diterpenoids, which could form the basis of a QSAR study, are presented in the table below.

| Compound | Cell Line | IC50 (µg/mL) | Source Organism/Reference |

|---|---|---|---|

| Abietane Diterpenoid 1 | HeLa | 5.6 ± 0.1 | Salvia sahendica scielo.br |

| Abietane Diterpenoid 1 | Caco-2 | 22.9 ± 1.5 | Salvia sahendica scielo.br |

| Abietane Diterpenoid 2 | HeLa | 8.9 ± 0.7 | Salvia sahendica scielo.br |

| Abietane Diterpenoid 2 | Caco-2 | > 50 | Salvia sahendica scielo.br |

| Abietane Diterpenoid 3 | Caco-2 | 41.4 ± 2.1 | Salvia sahendica scielo.br |

| Abietane Diterpenoid 4 | Caco-2 | 35.2 ± 1.8 | Salvia sahendica scielo.br |

| Betulinic Acid (Control) | HeLa | 4.3 ± 1.2 | Salvia sahendica scielo.br |

Future Perspectives in O Methylpisiferic Acid Research

Elucidation of Complete Biosynthetic Pathways and Regulatory Networks

The complete biosynthetic pathway of O-methylpisiferic acid remains to be fully elucidated. It is understood that, like other diterpenoids, its biosynthesis originates from the methylerythritol phosphate (MEP) and mevalonate (B85504) (MVA) pathways, which produce the universal precursor geranylgeranyl diphosphate (B83284) (GGPP). cjnmcpu.com Subsequent cyclization of GGPP, followed by a series of enzymatic modifications including methylation, leads to the final structure of this compound. However, the specific enzymes—diterpene synthases, cytochrome P450 monooxygenases, and methyltransferases—involved in this process have not been definitively identified.

Future research should focus on identifying and characterizing these enzymes. Transcriptome analysis of this compound-producing plants, such as Chamaecyparis formosensis and Salvia species, can reveal candidate genes involved in its biosynthesis. journalssystem.com Understanding the transcriptional regulation of these genes is also crucial. Transcription factors from families such as AP2/ERF, bZIP, bHLH, MYB, and WRKY are known to regulate terpenoid biosynthesis and could be key targets for investigation. journalssystem.comjournalssystem.com

Table 1: Putative Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Putative Function in this compound Biosynthesis |

| Diterpene Synthase (diTPS) | Cyclization of Geranylgeranyl Diphosphate (GGPP) to form the abietane (B96969) skeleton. |

| Cytochrome P450 Monooxygenase (CYP) | Hydroxylation and other oxidative modifications of the abietane skeleton. |

| O-Methyltransferase (OMT) | Addition of a methyl group to a hydroxyl function, a key step in the formation of this compound. nih.gov |

Development of Advanced Synthetic Methodologies for Complex Analogues

The development of advanced synthetic methodologies will be instrumental in producing complex analogues of this compound for structure-activity relationship (SAR) studies. While general synthetic routes for abietane diterpenoids exist, creating a diverse library of analogues with modifications at various positions of the abietane skeleton requires innovative and efficient synthetic strategies. mdpi.com Techniques such as late-stage functionalization, C-H activation, and biocatalysis could be employed to introduce novel functionalities and stereochemical arrangements.

The synthesis of these analogues will enable a deeper understanding of the pharmacophore of this compound and allow for the optimization of its biological activities.

Table 2: Potential Synthetic Strategies for this compound Analogues

| Synthetic Strategy | Application in this compound Analogue Synthesis |

| Late-Stage Functionalization | Introduction of diverse functional groups at various positions of the abietane core in the final steps of the synthesis. |

| C-H Activation | Direct modification of carbon-hydrogen bonds to introduce new substituents, enabling novel structural variations. |

| Biocatalysis | Use of enzymes to perform specific and stereoselective transformations, leading to complex and unique analogues. |

| Combinatorial Chemistry | High-throughput synthesis of a large number of related compounds for rapid screening of biological activity. |

Identification of Novel Biological Targets and Therapeutic Pathways

While abietane diterpenoids are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties, the specific biological targets of this compound are largely unknown. Future research should aim to identify the molecular targets and elucidate the therapeutic pathways through which this compound exerts its effects.

High-throughput screening and target identification techniques, such as affinity chromatography and proteomics-based approaches, can be utilized to pinpoint the proteins that interact with this compound. Subsequent validation of these interactions and investigation of the downstream signaling pathways will be crucial. nih.govyoutube.com This could reveal novel mechanisms of action and open up new avenues for therapeutic applications.

Integration of Omics Technologies in Understanding Biological Interactions

The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will provide a systems-level understanding of the biological interactions of this compound. researchgate.netdoaj.orgnih.govmdpi.com By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to this compound treatment, researchers can construct comprehensive interaction networks.

For instance, transcriptomic analysis can identify genes that are up- or down-regulated by this compound, providing insights into the cellular pathways it modulates. semanticscholar.org Metabolomic profiling can reveal changes in the cellular metabolic state, highlighting the biochemical processes affected by the compound. researchgate.net This multi-omics approach will be invaluable in deciphering the complex biological effects of this compound.

Table 3: Application of Omics Technologies in this compound Research

| Omics Technology | Potential Application | Expected Outcome |

| Genomics | Sequencing the genomes of producing organisms. | Identification of gene clusters involved in biosynthesis. |

| Transcriptomics | Analyzing gene expression changes in response to this compound. | Identification of regulated genes and pathways. semanticscholar.org |

| Proteomics | Identifying proteins that bind to or are modified by this compound. | Discovery of direct molecular targets. |

| Metabolomics | Profiling changes in the metabolome upon treatment with this compound. | Understanding of the compound's impact on cellular metabolism. researchgate.net |

Sustainable Production Strategies for this compound and Derivatives

The natural sources of this compound are limited, making sustainable production a key challenge for its potential applications. Metabolic engineering of microorganisms, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), offers a promising alternative for the sustainable production of this compound and its derivatives. nih.govnih.govresearchgate.netsciencecentral.netillinois.edu

By introducing the biosynthetic genes for this compound into a microbial host and optimizing the metabolic pathways, it is possible to achieve high-yield production through fermentation. nih.gov This approach not only provides a scalable and sustainable source of the compound but also facilitates the production of novel analogues by introducing engineered enzymes into the pathway.

Table 4: Key Considerations for Sustainable Production of this compound

| Strategy | Description |

| Host Selection | Choosing a microbial host with high precursor availability and tolerance to the final product. |

| Pathway Engineering | Assembling and optimizing the expression of biosynthetic genes in the host organism. |

| Fermentation Optimization | Developing a cost-effective and scalable fermentation process to maximize product yield. |

| Downstream Processing | Establishing an efficient method for the purification of this compound from the fermentation broth. |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing O-methylpisiferic acid (C₂₂H₃₂O₃) in laboratory settings?

- Methodological Answer : Synthesis typically involves regioselective methylation of pisiferic acid under controlled alkaline conditions. Key steps include:

- Precursor preparation : Isolation of pisiferic acid from natural sources (e.g., Chamaecyparis species) followed by purification via column chromatography .

- Methylation : Use of dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to ensure selective O-methylation. Reaction progress is monitored via TLC or HPLC .

- Characterization : Confirm structure using ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Purity (>95%) is validated via HPLC with UV detection at 254 nm .

Q. How can researchers reliably characterize this compound’s purity and structural integrity?

- Methodological Answer :

- Spectroscopic profiling : Assign NMR peaks (e.g., δ 3.75 ppm for methoxy group) and compare with literature data .

- Chromatographic validation : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to detect impurities. Retention time should match reference standards .

- Elemental analysis : Ensure experimental C, H, O percentages align with theoretical values (C: 74.95%, H: 9.15%, O: 15.90%) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Standardize bioassays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) with consistent inoculum sizes and positive controls (e.g., ampicillin) .

- Control variables : Document solvent effects (e.g., DMSO concentration ≤1%) and compound stability under assay conditions.

- Meta-analysis : Aggregate data from primary studies (filtered by assay type and purity criteria) to identify confounding factors (e.g., stereochemical variations) .

Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase). Validate poses with MD simulations (GROMACS) .

- QSAR modeling : Develop regression models correlating substituent effects (e.g., logP, polar surface area) with bioactivity data. Cross-validate using leave-one-out (LOO) methods .

Q. What are the best practices for designing dose-response studies to evaluate this compound’s cytotoxicity?

- Methodological Answer :

- Cell line selection : Use adherent lines (e.g., HepG2 or MCF-7) with validated sensitivity to related diterpenoids.

- Dose range : Test 5–8 concentrations (0.1–100 µM) in triplicate, including vehicle and positive controls (e.g., doxorubicin) .

- Endpoint assays : Combine MTT for viability with Annexin V/PI staining to distinguish apoptosis from necrosis .

Data Analysis and Reproducibility

Q. How should researchers address variability in chromatographic retention times during this compound quantification?

- Methodological Answer :

- System suitability tests : Pre-run standards to equilibrate the HPLC column. Adjust mobile phase pH (±0.1) to stabilize retention .

- Internal standards : Spike samples with a structurally similar compound (e.g., methyl gallate) to normalize retention shifts .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity datasets?

- Methodological Answer :

- Hierarchical clustering : Group studies by assay type, organism, or compound purity to identify bias sources .

- Sensitivity analysis : Exclude outliers (e.g., studies with undefined purity) and recalculate effect sizes .

Literature and Experimental Design

Q. How can researchers ensure comprehensive literature reviews on this compound’s pharmacological potential?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。